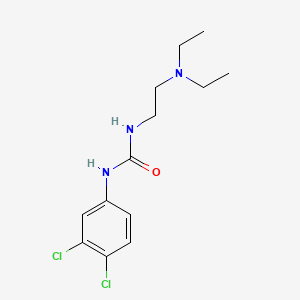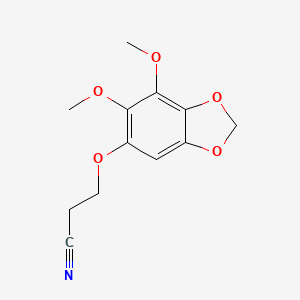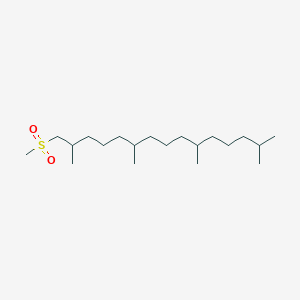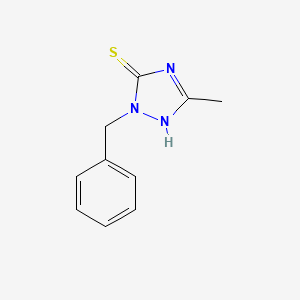![molecular formula C17H28N4O2 B14345511 4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide CAS No. 95475-45-9](/img/structure/B14345511.png)
4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amide group attached to a benzene ring, along with an amino group and a diethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-aminobutanamido)benzoic acid.
Introduction of the Diethylaminoethyl Group: The next step involves the reaction of 4-(4-aminobutanamido)benzoic acid with 2-diethylaminoethyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and diethylaminoethyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
科学的研究の応用
4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Aminobenzamide: Lacks the butanamido and diethylaminoethyl groups.
N-(2-Diethylaminoethyl)benzamide: Lacks the aminobutanamido group.
4-(4-Aminobutanamido)benzoic acid: Lacks the diethylaminoethyl group.
Uniqueness
4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide is unique due to the presence of both the aminobutanamido and diethylaminoethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
95475-45-9 |
|---|---|
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
4-(4-aminobutanoylamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H28N4O2/c1-3-21(4-2)13-12-19-17(23)14-7-9-15(10-8-14)20-16(22)6-5-11-18/h7-10H,3-6,11-13,18H2,1-2H3,(H,19,23)(H,20,22) |
InChIキー |
FUFZVAHDTOYCPI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)

![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)



